5-methyl-1H-indol-1-amine
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Overview
Description
5-methyl-1H-indol-1-amine is a derivative of indole, a significant heterocyclic system found in many natural products and drugs Indoles are known for their wide-ranging biological activities and are present in various biologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1H-indol-1-amine can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst. For this compound, the starting materials would be 5-methylphenylhydrazine and a suitable ketone or aldehyde.
Another method involves the cyclization of 2-aminobenzylamine derivatives. This process typically requires a cyclization agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) under reflux conditions.
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation of 5-methyl-1H-indole-1-nitro compounds. This method involves the reduction of the nitro group to an amine group using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Chemical Reactions Analysis
Types of Reactions
5-methyl-1H-indol-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of this compound can yield 5-methyl-1H-indoline using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur at the 3-position of the indole ring. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation with palladium on carbon (Pd/C)
Substitution: Halogens (bromine, chlorine), nitric acid
Major Products Formed
Oxidation: this compound N-oxide
Reduction: 5-methyl-1H-indoline
Substitution: 3-substituted this compound derivatives
Scientific Research Applications
5-methyl-1H-indol-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Investigated for its potential role in biological processes and as a probe for studying indole-related pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-methyl-1H-indol-1-amine involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes
Properties
IUPAC Name |
5-methylindol-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-7-2-3-9-8(6-7)4-5-11(9)10/h2-6H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCSRGPYSAUCMJN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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